Gougerotin
Descripción general
Descripción
Gougerotin is a water-soluble pyrimidine-based antibiotic produced by the bacteria Streptomyces graminearus and Streptomyces gougerotii . It is named after the dermatologist Henri-Eugène Gougerot . Gougerotin has activity against Gram-positive and Gram-negative bacteria as well as against viruses .
Synthesis Analysis
The biosynthetic gene cluster for Gougerotin includes one putative regulatory gene, one major facilitator superfamily transporter gene, and 13 structural genes . Genetic manipulations of genes involved in antibiotics biosynthesis with the constitutive hrdB promoter have been used to improve the production of Gougerotin .Molecular Structure Analysis
The molecular structure of Gougerotin is complex and involves a number of structural genes. The gene cluster for Gougerotin biosynthesis includes one putative regulatory gene, one major facilitator superfamily transporter gene, and 13 structural genes .Chemical Reactions Analysis
The chemical reactions involved in the production of Gougerotin are complex and involve a number of different enzymes and pathways. The biosynthetic gene cluster for Gougerotin includes one putative regulatory gene, one major facilitator superfamily transporter gene, and 13 structural genes .Aplicaciones Científicas De Investigación
Biosynthesis and Regulation
Gougerotin Biosynthesis and Regulation
Gougerotin, a peptidyl nucleoside antibiotic, is known for its ability to inhibit protein synthesis. Research on Streptomyces graminearus reveals that the gene gouR, part of the gougerotin biosynthetic gene cluster, plays a crucial role in its biosynthesis. GouR, a TetR family transcriptional regulatory protein, modulates gougerotin production by coordinating biosynthesis and export (Wei et al., 2013).
Gene Cluster for Gougerotin Synthesis
The gene cluster responsible for gougerotin biosynthesis has been identified and cloned from Streptomyces graminearus. This discovery is significant as it provides the necessary "building blocks" for the combinatorial biosynthesis of nucleoside antibiotics (Niu et al., 2013).
Mechanism of Action
Inhibition of Protein Synthesis
Gougerotin specifically inhibits protein synthesis by binding to the ribosomal peptidyl transferase. This mechanism of action has been explored through the study of gougerotin and its analogues, providing insights into how it interferes with protein biosynthesis (Černá et al., 1971).
Selective Inhibition in Virus-Infected Cells
Gougerotin has been found to selectively inhibit protein synthesis in virus-infected mammalian cells, suggesting its potential application in viral research and therapy (Contreras & Carrasco, 1979).
Enhancement of Gougerotin Production
Engineering for Increased Production
Techniques have been developed to increase gougerotin production in Streptomyces graminearus. This involves gene cluster engineering and precursor feeding, crucial for scaling up the production of this antibiotic (Jiang et al., 2013).
Improvement Through Genetic Manipulation
Genetic manipulations of the gougerotin biosynthetic gene cluster, including altering key structural genes, have been shown to significantly boost its production. This approach demonstrates the potential for enhancing the yield of gougerotin and other similar antibiotics (Du et al., 2013).
Molecular Interactions
- Binding to Ribosomes: The interaction of gougerotin with ribosomes from different organisms, such as Escherichia coli and Saccharomyces cerevisiae, has been studied to understand its binding affinity and site of action. This research contributes to the understanding of its mechanism at the molecular level (Barbacid & Vazquez, 1974).
Additional Studies
Solid-Phase Synthesis
The first solid-phase synthesis of gougerotin was achieved, allowing for diversification and facilitating the study of its structure-activity relationship. This advancement is critical for developing gougerotin analogues (Migawa et al., 2005).
Antimicrotubule Action
Gougerotin exhibits cytomorphogenetic and anti-microtubule actions in certain cellular models, hinting at its diverse biological effects beyond its role as an antibiotic (Kiermayer & Meindl, 1980).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[(2R)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9+,10+,11-,12+,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNAZJFEONUVTD-QJHHURCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016880 | |
Record name | Gougerotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspiculamycin | |
CAS RN |
2096-42-6 | |
Record name | Gougerotin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gougerotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gougerotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOUGEROTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALH0452B20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.